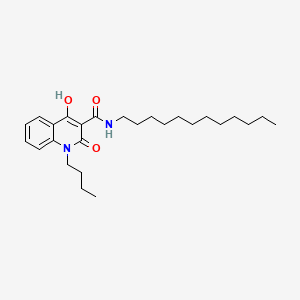

![molecular formula C11H10N4S B604671 6,8-Dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-thiol CAS No. 353786-74-0](/img/structure/B604671.png)

6,8-Dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is a chemical compound. It contains a total of 28 bonds, including 18 non-H bonds, 10 multiple bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 N hydrazine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives were synthesized by subjecting 2-methylaniline and 2-ethylaniline to the Sandmeyer reaction to give 7-methyl and 7-ethyl isatins. These isatins were then subjected to the bromination reaction with N-bromosuccinimide (NBS) using eco-friendly PEG-400 as solvent at room temperature .Molecular Structure Analysis

The molecular structure of “6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” includes 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings. It also contains 1 N hydrazine .Chemical Reactions Analysis

In the synthesis process, the condensation reaction with thiosemicarbazide using dioxane as solvent and potassium carbonate as alkali was used to successfully synthesize a series of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives .Physical And Chemical Properties Analysis

The physical form of “6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is solid . More detailed physicochemical, thermodynamic, and other property data can be obtained from a real-time chemical predictor based on an advanced QSPR .Wissenschaftliche Forschungsanwendungen

Krebstherapie

Eine Reihe von 5H-[1,2,4]triazino[5,6-b]indol-Derivaten wurde synthetisiert und auf ihr Potenzial als Eisenchelatoren in der Krebstherapie untersucht {svg_1}. Die Verbindung 3k, die Teil dieser Serie ist, zeigte eine starke antiproliferative Aktivität in vitro gegen A549-, MCF-7-, Hela- und HepG-2-Krebszellen {svg_2}. Sie band selektiv an zweiwertige Eisenionen, aber nicht an dreiwertige Eisenionen, und ihre Zytotoxizität wurde durch Zugabe von Fe2+ aufgehoben {svg_3}.

Zellzyklusarrest

Durchflusszytometrie-Assays zeigten, dass die Verbindung 3k den Zellzyklus in der G1-Phase arretierte und in dosis- und zeitabhängiger Weise eine signifikante Apoptose in A549-Zellen induzierte {svg_4}. Dies entspricht den Ergebnissen der JC-1-Färbung {svg_5}.

Induktion der Apoptose

Western-Blot-Analysen von Bcl-2-, Bax- und gespaltenem Caspase-3-Proteinen lieferten Hinweise darauf, dass die Induktion der Apoptose durch 3k in A549-Zellen zumindest über den Mitochondrien-Weg erfolgt {svg_6}.

Eisenchelatisierung

Eisenchelatoren sind natürliche oder synthetische kleine Moleküle, die mit hoher Affinität an Eisenionen binden {svg_7}. Sie wurden zunächst zur Behandlung von Syndromen mit Eisenionen-Überlastung eingesetzt {svg_8}. Derzeit werden diese Mittel umgewidmet, um Krebs zu behandeln {svg_9}.

Synthese neuer Derivate

Die erste Einführung einer tert-Butylgruppe in [1,2,4]triazino[5,6-b]indol- und Indolo[2,3-b]chinoxalin-Systeme, die zu einer Reihe strukturell neuartiger 8-(t-Butyl)-5H-[1,2,4]triazino[5,6-b]indol-3-thiol- und 9-(t-Butyl)-6H-indolo[2,3-b]chinoxalin-Derivate führt, wurde erzielt {svg_10}.

Antimalaria-Aktivität

Verbindungen, die die 1H-[1,2,4]triazino[5,6-b]indol-Gruppe enthalten, sollen eine potente antimalaria-Aktivität aufweisen {svg_11}.

Wirkmechanismus

Target of Action

The primary target of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of this compound to ferrous ions is so strong that the addition of Fe2+ can abolish the cytotoxicity of the compound .

Biochemical Pathways

The compound’s interaction with iron ions affects the iron homeostasis within the cell, leading to a decrease in intracellular iron ion levels . This can significantly inhibit cancer cell proliferation, as rapidly proliferating cancer cells have a higher iron requirement than normal cells .

Pharmacokinetics

Its strong binding affinity for ferrous ions suggests it may have a significant impact on bioavailability .

Result of Action

The compound has been shown to have strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 cancer cells . It can arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provided evidence that induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

Environmental factors such as the presence of ferrous ions can influence the compound’s action, efficacy, and stability. For instance, the mixture of the compound with FeCl2 showed a significant decrease in the cytotoxicity on A549 cells with the increase of ferrous ions concentrations .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

. .

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . These interactions often involve the compound binding to the active site of the enzyme, leading to changes in the enzyme’s activity .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol in laboratory settings are not yet fully known. Similar compounds have been shown to have effects on cellular function over time, including changes in the product’s stability, degradation, and long-term effects observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol in animal models are not yet fully known. Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is involved in are not yet fully known. Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol within cells and tissues are not yet fully known. Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and its effects on activity or function are not yet fully known. Similar compounds have been shown to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

6,8-dimethyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-5-3-6(2)8-7(4-5)9-10(12-8)13-11(16)15-14-9/h3-4H,1-2H3,(H2,12,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKXOKIJXOPLJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=NNC(=S)N=C3N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

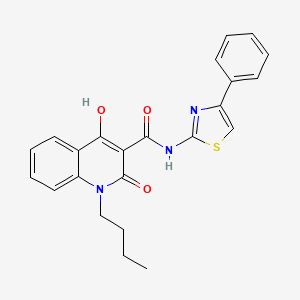

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B604593.png)

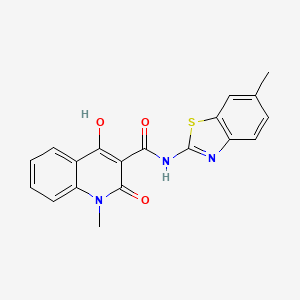

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604594.png)

![1-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604595.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604596.png)

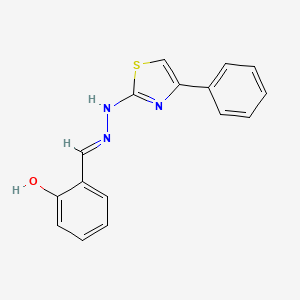

![8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B604597.png)

![1-Allyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604598.png)

![3-[2-(4-chlorophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B604600.png)

![5-(4-Butoxy-phenyl)-2-p-tolyl-3H-benzo[e][1,2,4]triazepine](/img/structure/B604602.png)

![2-[(9-Ethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazonomethyl]-6-nitro-phenol](/img/structure/B604607.png)

![(E)-2-((3-allyl-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B604611.png)